2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine and pyrrolidine. One common method involves the reaction of 4-chloro-2-(pyrrolidin-1-yl)pyrimidine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrazol-1-yl)pyrimidine: Similar in structure but with a pyrazole ring instead of a hydrazinyl group.
4-(Pyrrolidin-1-yl)pyrimidine: Lacks the hydrazinyl group, making it less versatile in certain reactions.
2-(Pyrrolidin-1-yl)pyrimidine:
Uniqueness
2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the hydrazinyl and pyrrolidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in the synthesis of diverse bioactive molecules and in various research applications .
Properties
Molecular Formula |
C8H13N5 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
(4-pyrrolidin-1-ylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N5/c9-12-8-10-4-3-7(11-8)13-5-1-2-6-13/h3-4H,1-2,5-6,9H2,(H,10,11,12) |
InChI Key |
WOUOGSWXGXKCNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)NN |
Origin of Product |
United States |
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